![molecular formula C27H24FN3O7S B2616642 (E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-64-9](/img/structure/B2616642.png)
(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H24FN3O7S and its molecular weight is 553.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Regioselective Synthesis : New enamino esters and enaminones have been prepared and used for the synthesis of various pyrazole derivatives and functionalized 3,4'-bis-pyrazolyl ketones, demonstrating the versatility of these compounds in heterocyclic synthesis (Hassaneen & Shawali, 2013).
- Fluorinated Heterocyclic Compounds : The use of fluoroacrylic building blocks for synthesizing fluorine-bearing heterocycles like pyrazolones and pyrimidines showcases the strategic incorporation of fluorine to modulate the properties of organic compounds (Shi, Wang, & Schlosser, 1996).
Biological Activity and Pharmacological Potential
- Cytotoxicity : Some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating the potential for anticancer applications (Hassan, Hafez, & Osman, 2014).
- Antioxidant and Anti-inflammatory Activities : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Madhavi & Sree Ramya, 2017).
Mechanism of Action
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O7S/c1-5-38-27(34)23-18-14-39-25(22(18)26(33)31(30-23)17-9-7-16(28)8-10-17)29-21(32)11-6-15-12-19(35-2)24(37-4)20(13-15)36-3/h6-14H,5H2,1-4H3,(H,29,32)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPSHYGBZBNBH-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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